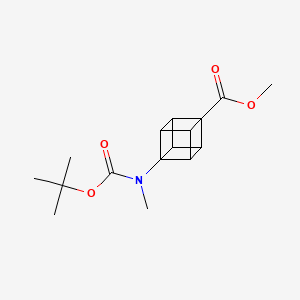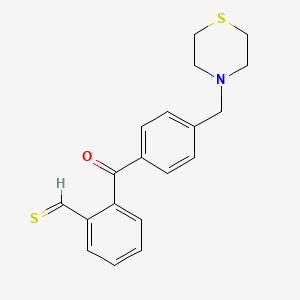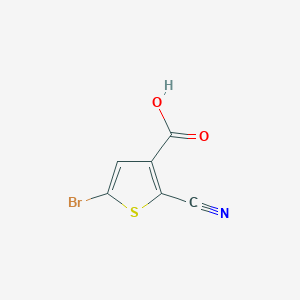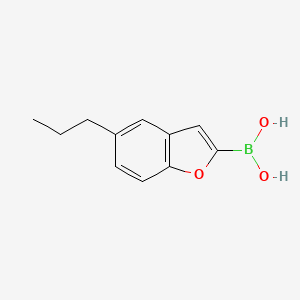![molecular formula C19H19NO2S B11766344 2-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766344.png)
2-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Morfolin-4-ilmetil)benzoil]tiobenzaldehído es un compuesto orgánico complejo que presenta un anillo de morfolina, un grupo benzoilo y una parte de tiobenzaldehído.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[4-(Morfolin-4-ilmetil)benzoil]tiobenzaldehído típicamente involucra múltiples pasos. Un método común incluye la reacción de cloruro de 4-(morfolin-4-ilmetil)benzoilo con tiobenzaldehído en condiciones controladas. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano, con una base como trietilamina para facilitar la reacción .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a una escala mayor. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia consistentes .
Análisis De Reacciones Químicas
Tipos de reacciones
2-[4-(Morfolin-4-ilmetil)benzoil]tiobenzaldehído puede sufrir varias reacciones químicas, que incluyen:
Oxidación: La parte de tiobenzaldehído se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto se puede reducir para formar alcoholes o aminas correspondientes.
Sustitución: El grupo benzoilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA) se utilizan comúnmente.
Reducción: Borohidruro de sodio o hidruro de litio y aluminio son agentes reductores típicos.
Sustitución: Nucleófilos como aminas o tioles se pueden utilizar en condiciones básicas.
Productos principales
Oxidación: Sulfoxidos o sulfonas.
Reducción: Alcoholes o aminas.
Sustitución: Diversos derivados benzoilados sustituidos.
Aplicaciones Científicas De Investigación
2-[4-(Morfolin-4-ilmetil)benzoil]tiobenzaldehído tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermediario en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda o inhibidor bioquímico.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluidos los efectos anticancerígenos y antiinflamatorios.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-[4-(Morfolin-4-ilmetil)benzoil]tiobenzaldehído involucra su interacción con objetivos moleculares específicos. El anillo de morfolina puede interactuar con varias enzimas o receptores, modulando su actividad. Los grupos benzoilo y tiobenzaldehído pueden participar en reacciones redox, afectando las vías y procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
- 2-[4-(Morfolin-4-ilmetil)fenil]benzonitrilo
- 4-[2-(Morfolin-4-ilmetil)benzoil]benzonitrilo
- 3-Metil-1-morfolin-4-ilmetil-2,6-difenilpiperidin-4-ona
Unicidad
2-[4-(Morfolin-4-ilmetil)benzoil]tiobenzaldehído es único debido a su combinación de un anillo de morfolina, un grupo benzoilo y una parte de tiobenzaldehído. Esta estructura única le permite participar en una amplia gama de reacciones químicas y lo convierte en un compuesto versátil para diversas aplicaciones .
Propiedades
Fórmula molecular |
C19H19NO2S |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-[4-(morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NO2S/c21-19(18-4-2-1-3-17(18)14-23)16-7-5-15(6-8-16)13-20-9-11-22-12-10-20/h1-8,14H,9-13H2 |
Clave InChI |
PDNIGNNAUNHJSR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11766266.png)





![tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11766305.png)
![(R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11766306.png)



![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride](/img/structure/B11766322.png)

